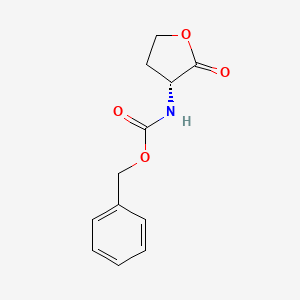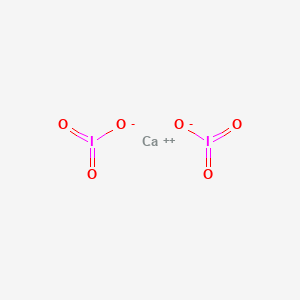
Cbz-D-Homoserine lactone
Descripción general
Descripción
Cbz-D-Homoserine lactone is an organic compound that belongs to the family of N-acyl homoserine lactones (AHLs) . It has a molecular formula of C12H13NO4 .
Synthesis Analysis
The synthesis of Cbz-D-Homoserine lactone involves various chemical reactions . In one study, novel series of chalcone-based homoserine lactones were synthesized and their quorum sensing (QS) inhibitory activity was evaluated against Pseudomonas aeruginosa in vitro .
Molecular Structure Analysis
The molecular structure of Cbz-D-Homoserine lactone is characterized by a molecular weight of 235.24 g/mol . The average mass is 235.236 Da and the mono-isotopic mass is 235.084457 Da .
Chemical Reactions Analysis
Cbz-D-Homoserine lactone is involved in various chemical reactions. For instance, it has been used in the synthesis of chalcone-based homoserine lactones . The reaction conditions involve the use of triethylamine in chloroform at 20°C .
Physical And Chemical Properties Analysis
Cbz-D-Homoserine lactone has a molecular weight of 235.24 g/mol . It has a density of 1.27±0.1 g/cm3 (Predicted), a melting point of 126-128 °C, and a boiling point of 466.1±44.0 °C (Predicted) .
Aplicaciones Científicas De Investigación
Quorum Sensing Inhibition
Cbz-D-Homoserine lactone: has been studied for its role in quorum sensing inhibition. Quorum sensing is a communication mechanism used by bacteria to regulate gene expression based on population density. By interfering with this process, Cbz-D-Homoserine lactone may help control bacterial virulence and biofilm formation .
Cancer Research
Interestingly, Cbz-D-Homoserine lactone analogs have been evaluated for their antiproliferative activity against various cancer cell lines. Investigating its impact on cancer cell growth and signaling pathways could lead to promising therapeutic strategies .
Mecanismo De Acción
Target of Action
Cbz-D-Homoserine lactone is a derivative of N-acyl-homoserine lactones (AHLs), which are produced by Gram-negative bacteria . AHLs are known to be involved in bacterial quorum sensing, a chemical language allowing bacteria to interact through the excretion of molecules . The primary targets of Cbz-D-Homoserine lactone are therefore likely to be the same as those of AHLs, which include the LuxI-type enzymes that synthesize AHL molecules and the LuxR-type proteins that bind to AHLs to regulate quorum sensing-dependent gene expression .
Mode of Action
Cbz-D-Homoserine lactone interacts with its targets by binding to the LuxR-type proteins, which are AHL transcriptional regulators . This binding regulates quorum sensing-dependent gene expression, allowing bacteria to sense population density and modulate gene expression
Biochemical Pathways
The biochemical pathways affected by Cbz-D-Homoserine lactone are those involved in quorum sensing . Quorum sensing is a cell density-dependent mechanism that allows bacteria to synchronize their metabolic and physiological activities . AHLs, including Cbz-D-Homoserine lactone, are key molecules in these pathways, regulating the expression of various genes and leading to large phenotypic transformations .
Pharmacokinetics
Its physical and chemical properties such as melting point (127-132°c), boiling point (4661±440 °C), and density (127±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of Cbz-D-Homoserine lactone’s action are primarily related to its role in quorum sensing. By interacting with LuxR-type proteins and regulating gene expression, Cbz-D-Homoserine lactone can influence bacterial behavior, including virulence, antibiotic resistance, and biofilm formation . .
Action Environment
The action of Cbz-D-Homoserine lactone can be influenced by various environmental factors. For instance, the concentration of AHLs in the environment increases with cell concentration, affecting the detection threshold and subsequent intracellular signaling cascades . Additionally, factors such as pH and temperature can impact the stability and efficacy of Cbz-D-Homoserine lactone
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333190 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-D-Homoserine lactone | |
CAS RN |
41088-89-5 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















